Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-
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Overview
Description
4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[44]NON-3-EN-2-ONE is a complex organic compound featuring a spiro structure with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cyclization reaction, followed by the construction of the spiro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE involves its interaction with specific molecular targets. The tetrazole ring can form strong interactions with metal ions and other biomolecules, influencing various biochemical pathways. The spiro structure contributes to the compound’s stability and reactivity, making it effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the spiro structure.
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid: Contains a similar tetrazole ring but with different substituents.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Another tetrazole derivative with a different carbon chain length.
Uniqueness
4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.4]NON-3-EN-2-ONE is unique due to its spiro structure combined with the tetrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-methyl-3-(2H-tetrazol-5-yl)-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C10H12N4O2/c1-6-7(8-11-13-14-12-8)9(15)16-10(6)4-2-3-5-10/h2-5H2,1H3,(H,11,12,13,14) |
InChI Key |
YDUHDFUNNRKUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC12CCCC2)C3=NNN=N3 |
Origin of Product |
United States |
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